molecular formula C6H8O3S B1296523 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid CAS No. 6577-69-1

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid

Cat. No. B1296523
CAS RN: 6577-69-1
M. Wt: 160.19 g/mol
InChI Key: JMKSQPHJYIHKQU-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is a chemical compound that belongs to the class of oxathiine carboxylic acids . It has a molecular weight of 160.19 .


Molecular Structure Analysis

The molecular formula of this compound is C6H8O3S . The InChI code is 1S/C6H8O3S/c1-4-5 (6 (7)8)10-3-2-9-4/h2-3H2,1H3, (H,7,8) and the InChI key is JMKSQPHJYIHKQU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a topological polar surface area of 71.8 Ų .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 .

properties

IUPAC Name

6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKSQPHJYIHKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337204
Record name 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid

CAS RN

6577-69-1
Record name 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylate was prepared by the method of U.S. Pat. No. 3,249,499 (col. 5, lines 36-55), with the following modifications: toluene was used as the solvent instead of benzene, sodium bicarbonate was used as the base instead of potassium hydroxide, and the azeotropic removal of water was carried out under reduced pressure at about 65° C. 5,6-Dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid was prepared by hydrolysis of the ester as described in the same patent (col. 5, lines 56-68, where the acid is named 2,3-dihydro-5-carboxy-6-methyl-1,4-oxathiin).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Reactant of Route 2
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Reactant of Route 3
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Reactant of Route 4
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Reactant of Route 5
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
Reactant of Route 6
2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid

Citations

For This Compound
2
Citations
K Szewczuk-Karpisz, A Tomczyk, M Celińska… - Materials, 2021 - mdpi.com
The study focused on the adsorption mechanism of two selected pesticides: carboxin and diuron, on goethite and biochar, which were treated as potential compounds of mixed …
Number of citations: 13 www.mdpi.com
L Momesso, CAC Crusciol, RP Soratto… - Agronomy …, 2021 - Wiley Online Library
Common bean (Phaseolus vulgaris L.) has been grown under no‐till (NT), but nitrogen (N) management remains unclear when a previous cover crop is part of the farming system. In …
Number of citations: 2 acsess.onlinelibrary.wiley.com

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